Cas no 1251363-58-2 (tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride)

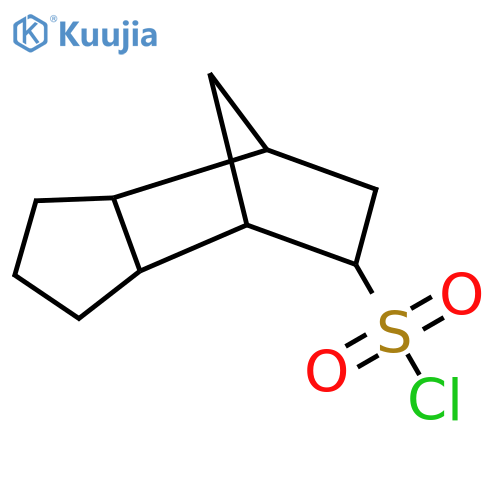

1251363-58-2 structure

商品名:tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride

CAS番号:1251363-58-2

MF:C10H15ClO2S

メガワット:234.742901086807

MDL:MFCD16671754

CID:5242515

PubChem ID:62086167

tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride

- Tricyclo[5.2.1.0,2,6]decane-8-sulfonylchloride

- 4,7-Methano-1H-indene-5-sulfonyl chloride, octahydro-

- tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride

-

- MDL: MFCD16671754

- インチ: 1S/C10H15ClO2S/c11-14(12,13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2

- InChIKey: ZJDZMVUOIBKMGH-UHFFFAOYSA-N

- ほほえんだ: ClS(C1CC2CC1C1CCCC12)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 346

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 42.5

tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-274021-1.0g |

tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |

1251363-58-2 | 95.0% | 1.0g |

$914.0 | 2025-03-20 | |

| Enamine | EN300-274021-0.5g |

tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |

1251363-58-2 | 95.0% | 0.5g |

$877.0 | 2025-03-20 | |

| Enamine | EN300-274021-5g |

tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |

1251363-58-2 | 5g |

$2650.0 | 2023-09-10 | ||

| Enamine | EN300-274021-0.05g |

tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |

1251363-58-2 | 95.0% | 0.05g |

$768.0 | 2025-03-20 | |

| Enamine | EN300-274021-5.0g |

tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |

1251363-58-2 | 95.0% | 5.0g |

$2650.0 | 2025-03-20 | |

| Enamine | EN300-274021-1g |

tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |

1251363-58-2 | 1g |

$914.0 | 2023-09-10 | ||

| Enamine | EN300-274021-0.25g |

tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |

1251363-58-2 | 95.0% | 0.25g |

$840.0 | 2025-03-20 | |

| Enamine | EN300-274021-0.1g |

tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |

1251363-58-2 | 95.0% | 0.1g |

$804.0 | 2025-03-20 | |

| Enamine | EN300-274021-2.5g |

tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |

1251363-58-2 | 95.0% | 2.5g |

$1791.0 | 2025-03-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006598-1g |

Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride |

1251363-58-2 | 95% | 1g |

¥4494.0 | 2023-04-04 |

tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1251363-58-2 (tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1251363-58-2)tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride

清らかである:99%

はかる:1g

価格 ($):590.0